

An In-Depth Technical Guide to Butyl Acid Phosphate as a Chemical Intermediate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Butyl acid phosphate*

Cat. No.: *B225604*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl acid phosphate is an organophosphorus compound that serves as a versatile chemical intermediate. Commercially, it typically consists of an equimolar mixture of **monobutyl acid phosphate** (MBAP) and **dibutyl acid phosphate** (DBAP).^{[1][2]} While it has extensive industrial applications as a catalyst, curing agent, surfactant, and stabilizer,^{[1][3]} its utility extends to more specialized areas of chemical synthesis relevant to biomedical and pharmaceutical research.

This guide provides a detailed technical overview of **butyl acid phosphate**, focusing on its physicochemical properties, synthesis protocols, and its role as a reactant and intermediate in the formation of molecules and materials of interest to the drug development and life sciences sectors. Its applications range from the synthesis of biomaterials like hydroxyapatite to its use as a reactant in the formation of key bio-organic molecules.^[4]

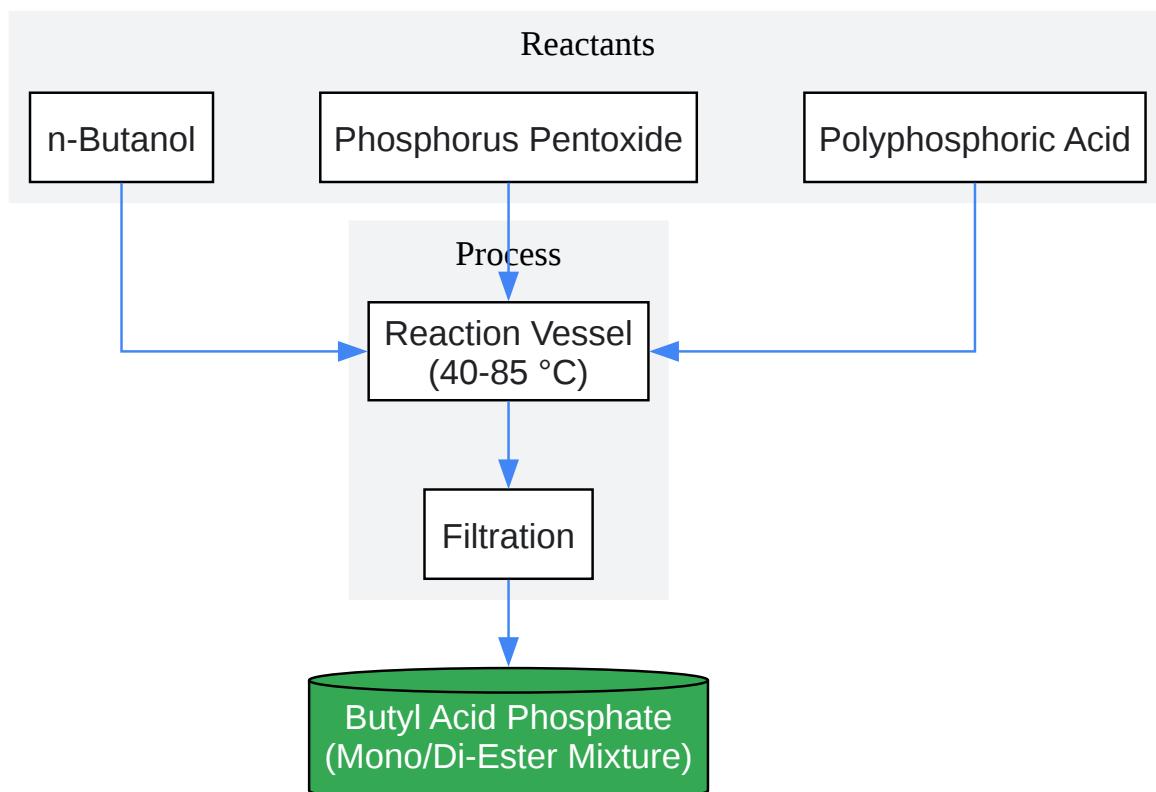
Physicochemical and Safety Data

The properties of "**butyl acid phosphate**" can vary as it is a mixture. The data for the primary components, monobutyl and dibutyl phosphate, are presented below for clarity.

Table 1: Physicochemical Properties

Property	Monobutyl Acid Phosphate	Dibutyl Acid Phosphate	Commercial Mixture
CAS Number	1623-15-0[5]	107-66-4[6]	12788-93-1[7]
Molecular Formula	C ₄ H ₁₁ O ₄ P[5]	C ₈ H ₁₉ O ₄ P[8]	Mixture
Molecular Weight	154.10 g/mol [5]	210.21 g/mol [6]	~172.12 g/mol (representative)[9]
Appearance	Clear Liquid[1]	Pale-amber odorless liquid[6][8]	Colorless to pale yellow liquid[1][9]
Density	1.283 g/cm ³ [5]	1.06 g/mL at 20 °C	1.120 - 1.125 g/cm ³ @ 25°C[1]
Boiling Point	272.5 °C at 760 mmHg[5]	Decomposes at 100 °C[6]	Not available
Flash Point	118.6 °C[5]	>110 °C	110 °C (Cleveland Open Cup)[1]
Solubility	Insoluble in water[9]	Moderately soluble in water (18 g/L at 20°C)[6]	Soluble in alcohol and ether; insoluble in water[9][10]

Table 2: Safety and Hazard Data


Hazard Information	Data
GHS Classification	Skin Corrosion, Sub-category 1B[9]
Signal Word	Danger
Hazard Statements	H314: Causes severe skin burns and eye damage[9]
DOT Classification	Class 8: Corrosive Material[9]
Reactivity Profile	Corrosive to metals and tissues.[9] Organophosphates can form toxic and flammable phosphine gas with strong reducing agents. Partial oxidation can release toxic phosphorus oxides.[9][11]

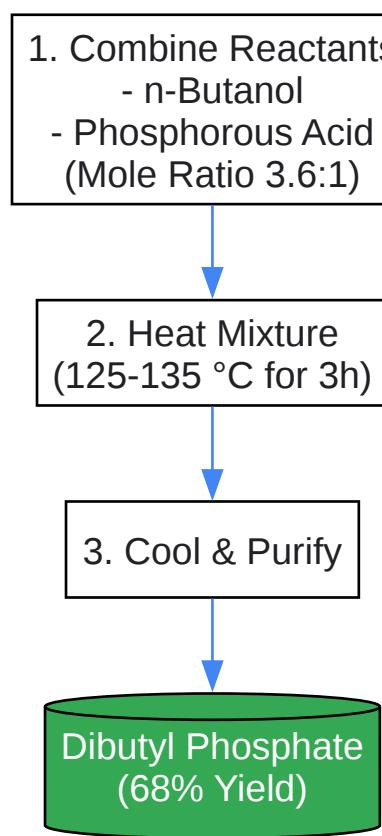
Synthesis of Butyl Acid Phosphate

The synthesis of **butyl acid phosphate** can be tailored to produce the characteristic mono- and di-ester mixture or to favor one component, such as dibutyl phosphate.

General Synthesis of Mono/Di-Ester Mixture

A common industrial method involves the reaction of n-butanol with a strong phosphorylating agent, such as phosphorus pentoxide (P_2O_5), often in the presence of polyphosphoric acid and phosphorous acid.[12] This process cleaves the P-O-P linkages in the phosphorylating agent to produce the ester mixture.

[Click to download full resolution via product page](#)


Fig. 1: General synthesis workflow for **butyl acid phosphate**.

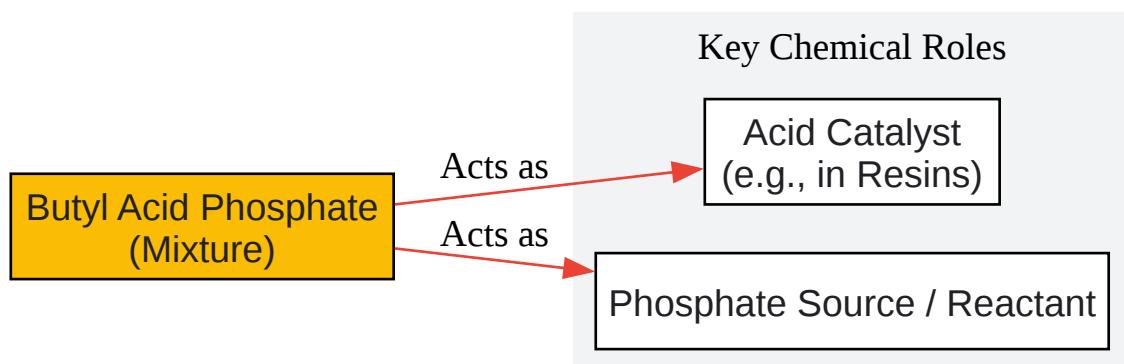
Experimental Protocol: Synthesis of Dibutyl Phosphate

A specific method for synthesizing dibutyl phosphate from phosphorous acid and n-butanol has been reported, providing a clear experimental framework.[\[13\]](#)

- Reactants:
 - Phosphorous Acid (H_3PO_3)
 - n-Butanol (C_4H_9OH)
- Methodology:
 - Combine phosphorous acid and n-butanol in a reaction vessel. The optimal molar ratio of n-butanol to phosphorous acid is 3.6:1.[\[13\]](#)

- Heat the reaction mixture to a temperature of 125-135 °C.[13]
- Maintain the reaction at this temperature for 3 hours with appropriate stirring. The reaction is performed without a catalyst.[13]
- After the reaction period, the product is cooled. Further purification may involve techniques such as thin-layer chromatography (TLC) using an n-butanol/benzene (10:1) eluent.[13]
- Yield: This protocol reports a yield of 68% for dibutyl phosphate.[13]

[Click to download full resolution via product page](#)


Fig. 2: Experimental workflow for dibutyl phosphate synthesis.

Reactions and Applications in Chemical Synthesis

As an intermediate, **butyl acid phosphate**'s reactivity is centered on its acidic proton and the phosphate group, allowing it to act as both a catalyst and a reactant.

Overview of Reactivity

The primary reactive modes of **butyl acid phosphate** include its function as an acid catalyst for esterification and polymerization, and as a phosphate-donating reactant.^[1] Tributyl phosphate, a related compound, undergoes hydrolysis to yield dibutyl and subsequently monobutyl phosphate, highlighting the relationship between these esters.^[14]

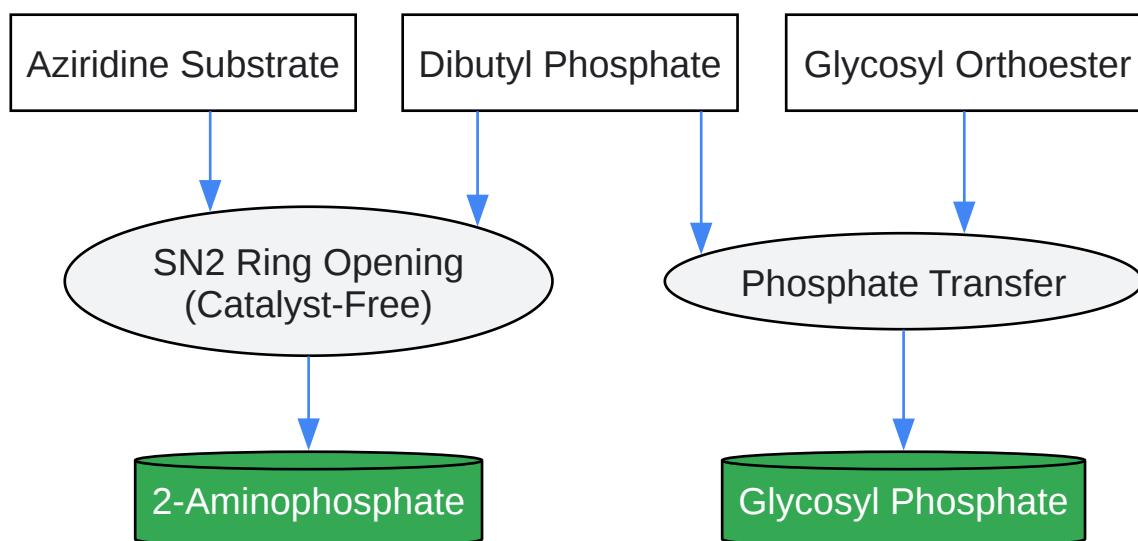

[Click to download full resolution via product page](#)

Fig. 3: Core chemical functionalities of **butyl acid phosphate**.

Application in the Synthesis of Bio-Organic Molecules

Dibutyl phosphate, a key component of **butyl acid phosphate**, serves as a reactant for synthesizing molecules of significant biological interest.

- Glycosyl Phosphates: Dibutyl phosphate reacts with 1,2-orthoesters of sugars to form glycosyl phosphates. These molecules are crucial intermediates in glycobiology and the synthesis of nucleotide sugars.
- 2-Aminophosphates: It can be used for the catalyst-free, regioselective ring-opening of aziridines. This reaction provides a direct route to 2-aminophosphates, which are structural motifs found in some enzyme inhibitors and phospholipids.

[Click to download full resolution via product page](#)

Fig. 4: Use of dibutyl phosphate in bio-organic synthesis.

Application in Biomaterial Synthesis

N-butyl acid phosphate is utilized as a phosphorus source in the sol-gel synthesis of hydroxyapatite (HA), a calcium phosphate ceramic that is the primary mineral component of bone and teeth.[4][15][16][17] HA is widely used for bone grafts, coatings on prosthetic implants, and in tissue engineering due to its excellent biocompatibility and osteoconductivity. The sol-gel process allows for the synthesis of high-purity, crystalline HA at relatively low temperatures.[4][18]

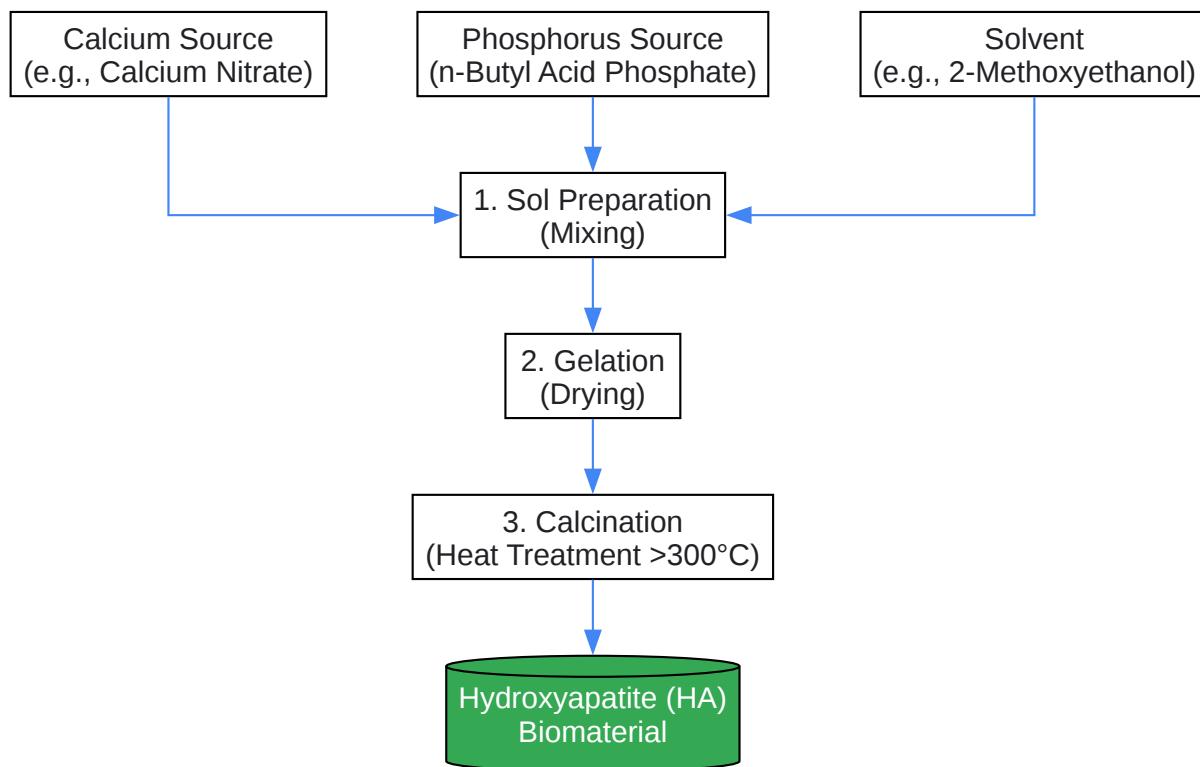

[Click to download full resolution via product page](#)

Fig. 5: Sol-gel synthesis of hydroxyapatite using n-butyl acid phosphate.

Relevance to Oligonucleotide Synthesis

While not a direct reagent in the standard phosphoramidite cycle, the chemistry of butyl phosphate is highly relevant to the field of oligonucleotide synthesis, a cornerstone of modern drug development for antisense and siRNA therapies.[19] This field relies on the precise formation of phosphodiester or phosphorothioate backbones, often using protecting groups for the phosphate moiety. The study of thermolytic oligonucleotides has involved functionalization with a 4-phosphato-1-butyl thiophosphate protecting group, demonstrating the utility of butyl phosphate structures in creating prodrug formulations of therapeutic oligonucleotides.[20] This highlights the potential for **butyl acid phosphate** derivatives to be explored as specialized building blocks or protecting groups in advanced nucleic acid chemistry.

Conclusion

Butyl acid phosphate, a readily available mixture of mono- and dibutyl esters, is a chemical intermediate with significant utility beyond its large-scale industrial uses. For researchers in the life sciences and drug development, it represents a versatile tool for the synthesis of valuable products. Its role as a reactant in forming glycosyl phosphates and aminophosphates, and as a key precursor in the sol-gel synthesis of hydroxyapatite biomaterials, underscores its importance. Further exploration of its derivatives may yield novel applications in specialized fields such as oligonucleotide prodrug synthesis. A thorough understanding of its properties, synthesis, and reactivity allows scientists to effectively leverage this intermediate in the development of new materials and potential therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ihanskorea.com [ihanskorea.com]
- 2. researchgate.net [researchgate.net]
- 3. North America Acid Phosphates Market Trends 2027 [transparencymarketresearch.com]
- 4. US6426114B1 - Sol-gel calcium phosphate ceramic coatings and method of making same - Google Patents [patents.google.com]
- 5. Cas 1623-15-0, butyl dihydrogen phosphate | lookchem [lookchem.com]
- 6. Dibutyl phosphate | C8H19PO4 | CID 7881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Dibutyl Phosphate | 107-66-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 9. Phosphoric acid, butyl ester | C4H13O5P | CID 3033844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Actylis - Butyl Acid Phosphate- 55G - Lubricant - Plasticizer - Solvent [solutions.actylis.com]
- 11. BUTYL ACID PHOSPHATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. CN101735266B - A kind of synthetic method of n-butyl phosphate mono-diester - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. THE CHEMISTRY OF TRIBUTYL PHOSPHATE: A REVIEW (Technical Report) | OSTI.GOV [osti.gov]
- 15. doras.dcu.ie [doras.dcu.ie]
- 16. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]
- 17. scispace.com [scispace.com]
- 18. 2024.sci-hub.se [2024.sci-hub.se]
- 19. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Butyl Acid Phosphate as a Chemical Intermediate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b225604#butyl-acid-phosphate-as-a-chemical-intermediate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com